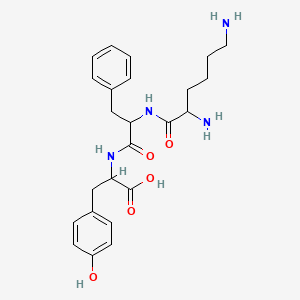

H-Lys-phe-tyr-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

H-Lys-phe-tyr-OH ist ein Tripeptid, das aus Lysin, Phenylalanin und Tyrosin besteht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von H-Lys-phe-tyr-OH erfolgt typischerweise mittels Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an ein festes Harz gebunden ist. Der Prozess beginnt mit der Anbindung der C-terminalen Aminosäure (Tyrosin) an das Harz, gefolgt von der schrittweisen Addition von Phenylalanin und Lysin. Jede Aminosäure wird durch eine temporäre Schutzgruppe geschützt, um unerwünschte Nebenreaktionen zu verhindern. Das Endprodukt wird vom Harz abgespalten und entschützt, um this compound zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden häufig eingesetzt, um die Effizienz und Reproduzierbarkeit zu verbessern. Die Verwendung von Hochleistungsflüssigkeitschromatographie (HPLC) gewährleistet die Reinheit des Endprodukts .

Analyse Chemischer Reaktionen

Arten von Reaktionen

H-Lys-phe-tyr-OH unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Die Phenolgruppe in Tyrosin ist besonders anfällig für Oxidation, was zur Bildung von Chinonen und anderen oxidierten Produkten führt .

Häufige Reagenzien und Bedingungen

Oxidation: Dess-Martin-Periodinan (DMP) wird häufig zur selektiven Oxidation des Tyrosinrests verwendet.

Reduktion: Reduktionsmittel wie Natriumborhydrid können zur Reduktion von oxidierten Formen des Peptids verwendet werden.

Substitution: Nucleophile Substitutionsreaktionen können am Lysinrest auftreten, insbesondere an der Aminogruppe.

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören oxidierte Tyrosinderivate, reduzierte Formen des Peptids und substituierte Lysinderivate .

Wissenschaftliche Forschungsanwendungen

H-Lys-phe-tyr-OH hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um Peptidsynthese- und Modifikationstechniken zu untersuchen.

Biologie: Wird auf seine Rolle bei Protein-Protein-Interaktionen und enzymatischer Aktivität untersucht.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Phenolgruppe in Tyrosin kann an Wasserstoffbrückenbindungen und hydrophoben Wechselwirkungen teilnehmen, während die Aminogruppe in Lysin ionische Bindungen bilden kann. Diese Wechselwirkungen erleichtern die Bindung des Peptids an seine Zielstrukturen und modulieren deren Aktivität und Funktion .

Wirkmechanismus

The mechanism of action of H-Lys-phe-tyr-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol group in tyrosine can participate in hydrogen bonding and hydrophobic interactions, while the amino group in lysine can form ionic bonds. These interactions facilitate the binding of the peptide to its targets, modulating their activity and function .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

H-Tyr-phe-OH: Ein Dipeptid, dem der Lysinrest fehlt, was sich auf seine Bindungseigenschaften und Reaktivität auswirkt.

H-Lys-phe-OH: Ein Dipeptid, dem der Tyrosinrest fehlt, was sein Oxidationspotenzial und die Wechselwirkung mit molekularen Zielstrukturen verändert.

Einzigartigkeit

H-Lys-phe-tyr-OH ist einzigartig aufgrund des Vorhandenseins aller drei Aminosäuren, die ihm unterschiedliche chemische und biologische Eigenschaften verleihen. Die Kombination von Lysin, Phenylalanin und Tyrosin ermöglicht vielfältige Wechselwirkungen und Reaktivität, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht .

Eigenschaften

IUPAC Name |

2-[[2-(2,6-diaminohexanoylamino)-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O5/c25-13-5-4-8-19(26)22(30)27-20(14-16-6-2-1-3-7-16)23(31)28-21(24(32)33)15-17-9-11-18(29)12-10-17/h1-3,6-7,9-12,19-21,29H,4-5,8,13-15,25-26H2,(H,27,30)(H,28,31)(H,32,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKBMTKICGGSCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CCCCN)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[4-(trifluoromethoxy)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12106569.png)

![N-[1-[[1-[[1-[[1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12106592.png)

![7,9-dimethyl-N-(2-methyl-2H-tetrazol-5-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine](/img/structure/B12106598.png)

![Ir(mppy)3; Tris[2-(p-tolyl)pyridine-C2 pound notN)]iridium(III)](/img/structure/B12106633.png)

![ethyl (3S,3aS,6aR)-2-[(2S)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylate](/img/structure/B12106636.png)

![7-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12106647.png)